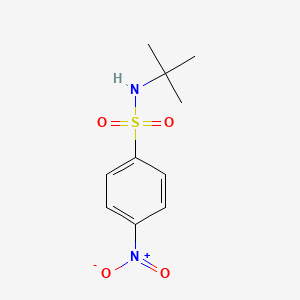

N-tert-Butyl 4-Nitrophenylsulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSUQTZCHSBFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-tert-Butyl 4-Nitrophenylsulfonamide chemical properties"

An In-depth Technical Guide to the Chemical Properties of N-tert-Butyl 4-Nitrophenylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key organic intermediate belonging to the sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously present in antibacterial sulfa drugs and a wide array of modern therapeutics targeting conditions from glaucoma to cancer. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the chemical properties, synthesis, and reactivity of this compound. The objective is to equip researchers and drug development professionals with the technical knowledge necessary to effectively utilize this versatile molecule as a building block and protecting group in complex synthetic campaigns.

The defining features of this molecule are the sterically demanding tert-butyl group, which influences its solubility and crystalline nature, and the 4-nitrophenylsulfonyl (nosyl) group. The nosyl group is of particular interest due to the strong electron-withdrawing effect of the para-nitro substituent, which significantly modulates the reactivity of the sulfonamide nitrogen and establishes it as a valuable protecting group for amines in multi-step synthesis.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the physical properties of a compound are fundamental for its application in experimental work.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | N-(tert-butyl)-4-nitrobenzenesulfonamide |

| CAS Number | 49690-09-7[1][2] |

| Molecular Formula | C₁₀H₁₄N₂O₄S[1] |

| Molecular Weight | 258.29 g/mol [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Yellowish solid | [1] |

| Melting Point | 105-109 °C | [1] |

| Solubility | Soluble in THF, CHCl₃ |[1] |

Below is the two-dimensional structure of the molecule, illustrating the connectivity of the tert-butyl group and the 4-nitrophenylsulfonyl moiety.

Synthesis and Mechanistic Considerations

The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and tert-butylamine.[1] This reaction is a classic example of sulfonamide bond formation.

Detailed Experimental Protocol

This protocol is adapted from a standard literature procedure.[1]

-

Reaction Setup: A solution of tert-butylamine (0.47 L, 6.4 mol) in tetrahydrofuran (THF, 0.55 L) is prepared in a suitable reaction vessel equipped with a magnetic stirrer and cooled to 0 °C using an ice bath.

-

Causality: The initial cooling is critical to manage the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. An excess of tert-butylamine is used both as a nucleophile and as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

-

-

Addition of Electrophile: A solution of 4-nitrobenzenesulfonyl chloride (50 g, 0.23 mol) in THF (0.55 L) is added slowly to the cooled tert-butylamine solution.

-

Reaction Progression: The resulting mixture is allowed to warm to room temperature and stirred for 24 hours.

-

Initial Workup: The solvent (THF) is removed under reduced pressure (e.g., using a rotary evaporator). The resulting residue is taken up in a mixture of chloroform (CHCl₃) and 0.5 N HCl.

-

Causality: The acidic wash is a crucial purification step. It protonates the excess basic tert-butylamine, forming a water-soluble ammonium salt that partitions into the aqueous layer, effectively separating it from the desired product which remains in the organic chloroform layer.

-

-

Extraction and Drying: The layers are separated, and the aqueous phase is extracted again with chloroform to ensure complete recovery of the product. The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: The solvent is removed by evaporation, yielding the final product as a yellowish solid (56.3 g, 97% yield).[1]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. A reported spectrum in CDCl₃ shows the following key signals:

-

δ 1.29 (s, 9H): This singlet corresponds to the nine equivalent protons of the sterically bulky tert-butyl group. Its integration (9H) is a hallmark of this moiety.

-

δ 5.07 (s, 1H): This broad singlet is attributed to the proton attached to the sulfonamide nitrogen (-SO₂NH-).

-

δ 8.13 (d, J = 9 Hz, 2H) & δ 8.39 (d, J = 9 Hz, 2H): These two doublets represent the four protons on the para-substituted benzene ring. They appear as a classic AA'BB' system. The downfield shift is due to the strong deshielding effects of the sulfonyl and nitro groups.[1]

-

-

IR (Infrared) Spectroscopy: While a specific spectrum is not provided in the search results, the characteristic absorption bands can be predicted based on the functional groups present:

-

~3300 cm⁻¹: N-H stretching vibration of the sulfonamide.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. These are typically strong and sharp peaks.

-

~1340 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations of the sulfonamide group. The asymmetric stretch is usually very strong.

-

~1600, ~1480 cm⁻¹: Aromatic C=C stretching vibrations.

-

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight, 258.29. A common fragmentation pattern would involve the loss of the tert-butyl group ([M-57]⁺), leading to a significant peak at m/z ~201.

Reactivity and Applications in Drug Development

The chemical behavior of this compound is dictated by its three primary functional components: the sulfonamide linkage, the tert-butyl group, and the nitroaromatic system.

The Nosyl Group as a Protecting Group

The 4-nitrophenylsulfonyl (nosyl or Ns) group is a well-established protecting group for amines.[3] The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the sulfonamide N-H proton, facilitating N-alkylation reactions.[3] More importantly, it provides a reliable method for deprotection under mild conditions that are orthogonal to many other protecting groups.

The most common method for cleaving the nosyl group is through nucleophilic aromatic substitution, typically using a soft nucleophile like thiophenol in the presence of a base such as potassium carbonate.[3][4] This selective removal makes the nosyl group highly valuable in the synthesis of complex amines and peptides.

Reduction of the Nitro Group

A pivotal reaction for this molecule in medicinal chemistry is the reduction of the aromatic nitro group to a primary amine. This transformation converts the molecule into 4-Amino-N-tert-butylbenzenesulfonamide , introducing a versatile functional handle. This new amino group can be used for a variety of subsequent reactions, such as amide bond formation, diazotization, or reductive amination, allowing for the construction of diverse compound libraries for drug screening. Standard reduction conditions include catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). The initial synthesis protocol notes that the product is often used directly in the next reaction, which is frequently this reduction step.[1]

Conclusion

This compound is a compound of significant practical importance in synthetic organic chemistry. Its well-defined synthesis, characterized by high yield and straightforward purification, makes it readily accessible.[1] The molecule's true value lies in its predictable reactivity, particularly the dual functionality of the nosyl group, which serves as both a stable sulfonamide scaffold and a readily cleavable protecting group.[3] Furthermore, the nitro moiety acts as a latent amino group, accessible through standard reduction protocols. For researchers in drug discovery, this compound represents a strategic starting material for building molecular complexity and exploring the chemical space around the privileged sulfonamide pharmacophore.

References

-

PubChem. N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441. Available from: [Link]

-

PubChem. 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of N-tert-Butyl 4-Nitrophenylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl 4-Nitrophenylsulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug development. Its molecular structure, characterized by a 4-nitrophenylsulfonyl group attached to a tert-butylamine moiety, imparts a unique combination of steric and electronic properties. Understanding the physical properties of this compound is fundamental for its application in synthesis, formulation, and as a scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental data and established analytical protocols.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are essential for stoichiometric calculations in synthesis and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [1] |

| Molecular Weight | 258.29 g/mol | [1] |

| Appearance | Yellowish solid | [1] |

Thermal Properties

The thermal behavior of a compound is critical for determining its stability, purity, and appropriate storage conditions.

Melting Point

The melting point of this compound has been reported in the range of 105-109°C [1]. A sharp melting range is indicative of high purity.

-

Significance for Drug Development: A well-defined melting point is a critical quality attribute for an active pharmaceutical ingredient (API). It influences dissolution rate and bioavailability. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can lead to different melting points and must be carefully controlled during drug development.

Boiling Point

-

Experimental Insight: Determination of the boiling point for such compounds often requires vacuum distillation to prevent thermal decomposition. The relationship between pressure and boiling point can be estimated using a nomograph.

Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the molecular structure and functional groups present in this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The reported ¹H NMR data for this compound in deuterated chloroform (CDCl₃) at 300 MHz is as follows[1]:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.29 | Singlet | 9H | tert-butyl (-C(CH₃)₃) |

| 5.07 | Singlet | 1H | Sulfonamide N-H |

| 8.13 | Doublet (J = 9 Hz) | 2H | Aromatic (protons ortho to the sulfonyl group) |

| 8.39 | Doublet (J = 9 Hz) | 2H | Aromatic (protons ortho to the nitro group) |

-

Causality Behind Experimental Choices: The choice of CDCl₃ as a solvent is common for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific experimental ¹³C NMR spectrum for this compound is not available in the initial search, the expected chemical shifts can be predicted based on the analysis of similar sulfonamide structures. The aromatic carbons would appear in the downfield region (typically 120-150 ppm), with the carbon attached to the nitro group being the most deshielded. The carbons of the tert-butyl group would appear in the upfield region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The characteristic absorption bands for this compound are expected to include:

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the sulfonamide N-H bond.

-

C-H Stretch: Peaks in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the tert-butyl group and the aromatic ring.

-

S=O Stretch: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) typically appear around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

NO₂ Stretch: Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 258. The fragmentation pattern would likely involve the loss of the tert-butyl group, the nitro group, and the sulfonyl group.

Solubility Profile

The solubility of a compound is a critical physical property that influences its suitability for various applications, including reaction conditions and formulation. While a detailed quantitative solubility profile for this compound is not extensively documented, its synthesis in tetrahydrofuran (THF) and work-up using chloroform (CHCl₃) suggest it is soluble in these organic solvents[1]. Based on its structure, it is expected to be sparingly soluble in water and more soluble in polar aprotic solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

Crystal Structure

As of the latest search, a published single-crystal X-ray diffraction structure for this compound was not found. However, the analysis of crystal structures of similar nitro-substituted sulfonamides reveals common packing motifs, often involving hydrogen bonding between the sulfonamide N-H and the sulfonyl or nitro oxygen atoms, as well as π-π stacking interactions between the aromatic rings.

Experimental Protocols

Synthesis of this compound

The following is a typical laboratory-scale synthesis protocol adapted from the literature[1]:

-

Dissolve tert-butylamine (6.4 mol) in tetrahydrofuran (THF) (0.55 L) in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of 4-nitrobenzenesulfonyl chloride (0.23 mol) in THF (0.55 L) to the cooled tert-butylamine solution.

-

Stir the resulting mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Take up the residue in a mixture of chloroform (CHCl₃) and 0.5 N hydrochloric acid (HCl).

-

Separate the organic layer and extract the aqueous layer with CHCl₃.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent to yield this compound as a yellowish solid.

Caption: Synthetic workflow for this compound.

Characterization Workflow

Caption: General workflow for the physical characterization of the synthesized compound.

Conclusion

This technical guide has consolidated the available physical property data for this compound. While key parameters such as melting point and ¹H NMR data are established, a complete physicochemical profile requires further experimental investigation, particularly for its boiling point, detailed solubility, full spectroscopic characterization (¹³C NMR, IR, MS), and crystal structure. The provided protocols offer a foundation for the synthesis and characterization of this important sulfonamide derivative, enabling its further exploration in drug discovery and development.

References

Sources

Structure Elucidation of N-tert-Butyl 4-Nitrophenylsulfonamide: A Multi-Technique, Mechanistic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The robust and unambiguous determination of a chemical structure is the bedrock of chemical research and drug development. This guide provides a comprehensive, field-proven framework for the structure elucidation of N-tert-Butyl 4-Nitrophenylsulfonamide, a representative sulfonamide. Moving beyond a simple recitation of methods, this document details the causal logic behind the selection of a multi-technique analytical workflow, emphasizing how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) function as a self-validating system. Each protocol is presented with an emphasis on scientific integrity, ensuring that the generated data collectively converge to provide an unassailable structural proof.

Introduction: The Rationale for Rigorous Elucidation

This compound (C₁₀H₁₄N₂O₄S) is a sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterials, diuretics, and anti-inflammatory drugs.[1] The precise structural integrity of any synthesized compound is paramount; impurities or isomeric variants can lead to drastically different pharmacological or toxicological profiles. Therefore, a systematic and multi-faceted approach to structure elucidation is not merely academic but a critical component of quality control and regulatory compliance.

This guide employs a synergistic analytical strategy. We will not rely on a single piece of data but will build a case for the structure by integrating evidence from multiple orthogonal techniques. This approach ensures that the final structural assignment is robust, reproducible, and scientifically sound.

Foundational Context: Synthesis Pathway

Understanding the synthesis of a molecule provides critical context for its analysis, informing us about potential starting material carryover, by-products, and the expected core structure. A common and efficient method for synthesizing this compound is the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and tert-butylamine.[2]

Reaction: 4-Nitrobenzenesulfonyl chloride + tert-Butylamine → this compound + HCl

This reaction is typically performed in a suitable solvent like tetrahydrofuran (THF) at a controlled temperature.[2] This knowledge confirms the expected atomic connectivity: a 4-nitrophenyl group linked to a sulfuryl group (SO₂), which in turn is bonded to a tert-butylamino group. Our analytical task is to confirm this exact arrangement and rule out any isomers.

The Analytical Workflow: An Integrated Spectroscopic Approach

The structure elucidation process is a logical progression, where each step provides a new layer of evidence that complements the last. Our workflow is designed to be a self-validating loop, where the hypothesis generated from one technique is confirmed or refined by the next.

Caption: Integrated workflow for structure elucidation.

Technique I: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

Principle & Rationale

IR spectroscopy is the ideal first step for identifying the key functional groups present in the molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds (e.g., N-H, S=O, N=O). This provides a rapid, high-level confirmation that the core components of the desired molecule have been assembled.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the dried, purified this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or semi-transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[3] A background spectrum of the empty spectrometer should be recorded first.

Expected Data & Interpretation

The IR spectrum provides a distinct "fingerprint" of the molecule. For this compound, the key is to identify the vibrations characteristic of the sulfonamide and nitro groups.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Rationale & Significance |

| N-H Stretch | 3350 - 3150 | Indicates the presence of the secondary sulfonamide N-H bond.[4] |

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the phenyl ring. |

| Aliphatic C-H Stretch | 2980 - 2850 | Confirms the presence of the tert-butyl group. |

| SO₂ Asymmetric Stretch | 1320 - 1310 | A strong, characteristic band for the sulfonamide group.[4] |

| NO₂ Asymmetric Stretch | 1530 - 1515 | A strong, characteristic band for the nitro group. |

| NO₂ Symmetric Stretch | 1350 - 1340 | A second strong band confirming the nitro group. |

| SO₂ Symmetric Stretch | 1155 - 1143 | A second strong, characteristic band for the sulfonamide group.[4] |

| S-N Stretch | 914 - 895 | Indicates the bond between the sulfur and nitrogen atoms.[4] |

The presence of strong bands in these specific regions provides compelling evidence for the successful incorporation of all key functional moieties.

Technique II: Nuclear Magnetic Resonance (NMR) – Mapping the Skeleton

Principle & Rationale

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.

-

¹H NMR provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

-

¹³C NMR reveals the number of unique carbon environments in the molecule.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 300 or 400 MHz).[2][5]

Expected Data & Interpretation

¹H NMR Spectrum (300 MHz, CDCl₃) The ¹H NMR spectrum is expected to be remarkably clean and diagnostic.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.39 | Doublet (d) | 2H | Aromatic H (ortho to NO₂) | The strongly electron-withdrawing nitro and sulfonyl groups deshield these protons significantly, shifting them downfield. They are split by their ortho neighbors. |

| ~8.13 | Doublet (d) | 2H | Aromatic H (ortho to SO₂) | These protons are also deshielded but slightly less so than those ortho to the nitro group. They are split by their ortho neighbors. |

| ~5.07 | Singlet (s) | 1H | N-H | The sulfonamide proton is acidic and typically appears as a singlet. Its chemical shift can be variable and it may be broad.[2] |

| ~1.29 | Singlet (s) | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a single, large singlet.[2] |

The characteristic A₂B₂ pattern of the two doublets is definitive proof of a 1,4- (para) substituted benzene ring.

¹³C NMR Spectrum (100 MHz, CDCl₃) The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton.

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~145-150 | Aromatic C (C-NO₂) | Quaternary carbon attached to the highly deshielding nitro group. |

| ~140-145 | Aromatic C (C-SO₂) | Quaternary carbon attached to the sulfonyl group. |

| ~128-130 | Aromatic CH (ortho to SO₂) | Protonated aromatic carbons. |

| ~124-126 | Aromatic CH (ortho to NO₂) | Protonated aromatic carbons, shifted by the nitro group. |

| ~55-60 | Quaternary C (-C (CH₃)₃) | The quaternary carbon of the tert-butyl group. |

| ~30-35 | Methyl C (-C(CH₃ )₃) | The equivalent methyl carbons of the tert-butyl group. |

Technique III: Mass Spectrometry (MS) – The Final Weight Check

Principle & Rationale

Mass spectrometry provides the exact molecular weight of the compound, allowing for the confirmation of its molecular formula. Fragmentation patterns observed in the mass spectrum can also offer corroborating structural information.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the solution directly into the ESI source of a mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

Expected Data & Interpretation

The molecular formula C₁₀H₁₄N₂O₄S gives a monoisotopic mass of 258.07 g/mol .

| m/z Value (Expected) | Ion | Significance |

| 259.08 | [M+H]⁺ | Confirms the molecular weight in positive ion mode. |

| 257.06 | [M-H]⁻ | Confirms the molecular weight in negative ion mode; the N-H proton is acidic and easily lost. |

| 202.04 | [M - C₄H₈]⁻ | Fragmentation corresponding to the loss of isobutylene from the deprotonated molecule, a characteristic fragmentation for tert-butyl groups. |

| 186.00 | [O₂N-C₆H₄-SO₂]⁻ | Fragment corresponding to the 4-nitrobenzenesulfonyl portion. |

Confirmation of the parent ion mass is a critical piece of evidence that validates the atomic composition determined by NMR and IR.

Definitive Confirmation: Single-Crystal X-ray Diffraction

While the combination of IR, NMR, and MS provides an exceptionally strong case for the structure, single-crystal X-ray diffraction is the ultimate arbiter, providing an unambiguous 3D map of the molecule.

Principle & Rationale

This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern can be mathematically reconstructed to determine the precise location of every atom in the molecule, confirming bond lengths, bond angles, and stereochemistry with unparalleled accuracy.

Protocol Synopsis

-

Crystal Growth: Grow a single crystal of this compound suitable for diffraction. This is often achieved by slow evaporation of a solvent or by solvent diffusion.[6]

-

Data Collection & Refinement: Mount the crystal on a diffractometer and collect diffraction data. The data is then processed to solve and refine the crystal structure.

The resulting structure would serve as the final, irrefutable proof, validating the interpretations of all spectroscopic data.

Caption: Correlation of spectroscopic data to molecular fragments.

Conclusion

The structure elucidation of this compound is achieved through a systematic and integrated analytical workflow. IR spectroscopy confirms the presence of the required functional groups. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework and confirm the 1,4-substitution pattern of the aromatic ring. Finally, mass spectrometry verifies the molecular weight and elemental composition. Each technique provides a layer of evidence that is cross-validated by the others, culminating in a confident and unambiguous structural assignment essential for all further research and development activities.

References

-

Uno, T., & Machida, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]

-

Ulusoy, M., & Köksal, F. (2010). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online. Available at: [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society. Available at: [Link]

-

Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Saeed, A., et al. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2013). Chemoselective Nitration of Aromatic Sulfonamides with tert-Butyl Nitrite. Electronic Supplementary Information. Available at: [Link]

-

Supporting Information for "Glycerol as a reusable solvent for N-Boc protection of amines". (n.d.). Indian Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). N-tert-Butyl-4-nitrobenzamide. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzenesulfonamide. Retrieved January 6, 2026, from [Link]

-

Haffner, T. K., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds. [Table]. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). N-Butylbenzenesulfonamide. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 4-Nitrobenzenesulfonamide. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.

-

NIST WebBook. (n.d.). Benzenesulfonamide, N-butyl-. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 3-nitro-N-(4-phenylbutyl)benzamide. Retrieved January 6, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzenesulfonamide, N-butyl- Mass Spectrum. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). N-(Tert-butyl)benzenesulfonamide. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate: single-crystal X-ray diffraction study and Hirshfeld surface analysis. Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to N-tert-Butyl-4-nitrobenzamide (CAS No. 42498-30-6): Experimental Data and Research Perspectives

This technical guide provides a comprehensive overview of the experimental data available for N-tert-Butyl-4-nitrobenzamide, a versatile nitrobenzamide derivative. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes key findings on its synthesis, characterization, and known biological activities. Furthermore, it explores the broader therapeutic potential of the nitrobenzamide scaffold, offering insights into future research directions and experimental design.

Molecular Profile and Physicochemical Properties

N-tert-Butyl-4-nitrobenzamide is a benzamide derivative distinguished by a tert-butyl group on the amide nitrogen and a nitro group at the para position of the benzene ring.[1] This substitution pattern confers a unique combination of steric and electronic properties that are central to its chemical reactivity and potential applications.[1]

The bulky N-tert-butyl group provides significant steric hindrance around the amide bond, which can influence the molecule's conformation and reactivity.[1] Conversely, the 4-nitro group is a strong electron-withdrawing group, which significantly impacts the electronic distribution within the aromatic ring.[1]

Table 1: Physicochemical Properties of N-tert-Butyl-4-nitrobenzamide

| Property | Value | Source |

| CAS Number | 42498-30-6 | [2] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Melting Point | 157–158 °C | [3] |

| IUPAC Name | N-tert-butyl-4-nitrobenzamide | [2] |

| XLogP3 | 2.1 | [2] |

Synthesis and Characterization

The synthesis of N-tert-Butyl-4-nitrobenzamide is well-documented, with the most common and reliable method being the acylation of tert-butylamine with a 4-nitrobenzoic acid derivative.[1]

Established Synthetic Protocol

A prevalent strategy involves the activation of 4-nitrobenzoic acid, often by converting it to 4-nitrobenzoyl chloride, to facilitate nucleophilic attack by tert-butylamine.[1]

Experimental Protocol: Synthesis of N-tert-Butyl-4-nitrobenzamide

-

Reactant Preparation: In a round-bottom flask, dissolve tert-butylamine (0.200 mole) in a suitable solvent such as dichloromethane.

-

Reaction Initiation: Slowly add 4-nitrobenzoyl chloride (0.100 mole) to the solution while stirring. The reaction is often conducted at a reduced temperature (e.g., 5–10°C) to minimize side reactions.[1]

-

Byproduct Neutralization: A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct, which can form a non-reactive ammonium salt with the starting amine.[1]

-

Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield crystals of N-tert-Butyl-4-nitrobenzamide.

A reported synthesis using this method yielded 17.13 g of crystals (77% yield) with a melting point of 162-163°C.

Caption: Potential therapeutic applications and associated mechanisms of action for the nitrobenzamide scaffold.

Applications in Materials Science

The electronic properties of N-tert-Butyl-4-nitrobenzamide, particularly the electron-withdrawing nature of the nitro group, make it a candidate for applications in materials science. It has been suggested as a component in photoresist materials, where the nitro group could facilitate polymerization processes upon exposure to UV light. [1]

Future Directions and Experimental Protocols

The existing data on N-tert-Butyl-4-nitrobenzamide suggests several avenues for future research. While its neuroprotective potential is promising, a more detailed mechanistic understanding is required. Furthermore, its potential as an anticancer, antimicrobial, or anti-inflammatory agent, based on the activity of related compounds, warrants investigation.

Proposed Experimental Workflows

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of N-tert-Butyl-4-nitrobenzamide against various cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of N-tert-Butyl-4-nitrobenzamide (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol can determine the minimum inhibitory concentration (MIC) of N-tert-Butyl-4-nitrobenzamide against bacterial strains.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of N-tert-Butyl-4-nitrobenzamide in a 96-well microplate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

N-tert-Butyl-4-nitrobenzamide is a readily synthesizable compound with a well-characterized chemical profile. While its primary role has been as a chemical intermediate, emerging data points to its potential in both pharmacology and materials science. The demonstrated activity in a preclinical model of Parkinson's disease is a compelling starting point for further neuropharmacological research. Moreover, the broader biological activities of the nitrobenzamide class of compounds provide a strong rationale for exploring the anticancer, antimicrobial, and anti-inflammatory potential of this specific molecule. This guide provides a foundation of the current knowledge and offers a framework for future experimental investigations into the multifaceted nature of N-tert-Butyl-4-nitrobenzamide.

References

-

[Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. PubMed. [Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]

- Benzamide-containing pharmaceutical compositions.

-

N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441. PubChem. [Link]

-

This journal is © The Royal Society of Chemistry 2017. The Royal Society of Chemistry. [Link]

Sources

"N-tert-Butyl 4-Nitrophenylsulfonamide molecular weight"

An In-Depth Technical Guide to N-tert-Butyl-4-nitrophenylsulfonamide: Molecular Weight, Characterization, and Synthetic Utility

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of N-tert-Butyl-4-nitrophenylsulfonamide, a key organic intermediate. The primary focus is the definitive establishment of its molecular weight through a discussion of its chemical formula and modern analytical techniques. This document details the compound's core physicochemical properties, provides a validated protocol for its synthesis, and outlines a multi-technique strategy for its structural characterization. Furthermore, it explores the compound's synthetic utility, contextualized by the significant role of the sulfonamide moiety in medicinal chemistry. This guide is intended to serve as an authoritative resource for researchers leveraging this compound in synthetic and drug discovery workflows.

Core Molecular Profile

N-tert-Butyl-4-nitrophenylsulfonamide is a sulfonamide derivative characterized by a nitro-substituted aromatic ring and a tert-butyl group on the sulfonamide nitrogen. This unique combination of functional groups—a versatile nitro group, a sterically hindering tert-butyl group, and the pharmaceutically significant sulfonamide linkage—makes it a valuable building block in organic synthesis.

Chemical Identity and Properties

The fundamental properties of N-tert-Butyl-4-nitrophenylsulfonamide are summarized below, providing a quantitative foundation for its use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [1] |

| Molecular Weight | 258.29 g/mol | [1] |

| CAS Number | 49690-09-7 | [1][2][3] |

| IUPAC Name | N-(tert-butyl)-4-nitrobenzenesulfonamide | N/A |

| Synonyms | N-tert-Butyl 4-Nitrophenylsulfonamide | [1][4] |

| Physical Form | Yellowish solid | [1] |

| Melting Point | 105-109°C | [1] |

Structural Elucidation

The molecule's structure consists of a central sulfonyl group linking a 4-nitrophenyl ring to a tert-butyl amine. The sulfonamide nitrogen is deprotonated and acts as a nucleophile in its synthesis. The tert-butyl group provides significant steric bulk, which can influence the molecule's reactivity and conformational properties. The electron-withdrawing nature of both the sulfonyl group and the nitro group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution.

Synthesis and Purification

The synthesis of N-tert-Butyl-4-nitrophenylsulfonamide is reliably achieved through the nucleophilic substitution of chloride on 4-nitrobenzenesulfonyl chloride by tert-butylamine. This is a standard and efficient method for forming sulfonamide bonds.

Synthetic Rationale

The choice of reactants is based on established chemical principles. 4-Nitrobenzenesulfonyl chloride is a highly reactive electrophile due to the electron-withdrawing effects of both the sulfonyl chloride and the para-nitro group, making the sulfur atom highly susceptible to nucleophilic attack. Tert-butylamine serves as a potent, albeit sterically hindered, nucleophile. The reaction is typically conducted in an aprotic solvent like tetrahydrofuran (THF) to prevent side reactions with the solvent. An excess of the amine is often used to act as both the nucleophile and the base to neutralize the HCl byproduct generated during the reaction.

Detailed Experimental Protocol

The following protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[1]

Materials:

-

tert-Butylamine

-

4-Nitrobenzenesulfonyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

0.5 N Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Deionized Water (H₂O)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve tert-butylamine (6.4 mol) in THF (0.55 L).

-

Cool the solution to 0°C using an ice bath.

-

Separately, prepare a solution of 4-nitrobenzenesulfonyl chloride (0.23 mol) in THF (0.55 L).

-

Slowly add the 4-nitrobenzenesulfonyl chloride solution to the cooled tert-butylamine solution dropwise over 30-60 minutes. The initial cooling is critical to manage the exothermicity of the acylation reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours to ensure complete conversion.

-

Remove the solvent (THF) under reduced pressure using a rotary evaporator.

-

Take up the resulting residue in a mixture of CHCl₃ and 0.5 N HCl. The acidic wash serves to protonate and remove any excess tert-butylamine into the aqueous layer.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase again with CHCl₃.

-

Combine the organic extracts and wash sequentially with H₂O and brine. The water wash removes residual acid and salts, while the brine wash aids in breaking emulsions and removing bulk water.

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The resulting yellowish solid (yield: ~97%) can be used directly or further purified by recrystallization if necessary.[1]

Synthesis and Workup Workflow

Caption: A flowchart of the synthesis and purification process.

Analytical Characterization and Molecular Weight Verification

Confirming the identity, purity, and molecular weight of a synthesized compound is a cornerstone of chemical research. A multi-technique approach is essential for unambiguous characterization.

Mass Spectrometry (MS)

Mass spectrometry is the most direct technique for determining the molecular weight of a compound. For N-tert-Butyl-4-nitrophenylsulfonamide (C₁₀H₁₄N₂O₄S, MW = 258.29), high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be ideal.

-

Expected Result: In positive-ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 259.0747. In negative-ion mode, the deprotonated molecule [M-H]⁻ at m/z 257.0605 could be observed. The experimentally determined mass should match the theoretical mass to within a few parts per million (ppm), confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms, confirming the compound's carbon-hydrogen framework.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint for the molecule. Published data confirms the expected signals: ¹H-NMR (300 MHz, CDCl₃) δ (TMS): 1.29 (s, 9H), 5.07 (s, 1H), 8.13 (d, J = 9 Hz, 2H), 8.39 (d, J = 9 Hz, 2H).[1]

-

δ 1.29 (s, 9H): This singlet corresponds to the nine equivalent protons of the sterically shielded tert-butyl group.

-

δ 5.07 (s, 1H): This singlet represents the proton on the sulfonamide nitrogen (-SO₂NH-). Its chemical shift can be variable and it may be broadened.

-

δ 8.13 & 8.39 (d, 2H each): These two doublets are characteristic of a para-substituted benzene ring. The downfield shift is due to the strong electron-withdrawing effects of the nitro and sulfonyl groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

Expected Absorptions:

-

~3200-3300 cm⁻¹: N-H stretching of the sulfonamide group.

-

~1520 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.

-

~1340 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂), respectively.

-

Analytical Workflow

Caption: A logical flow for the comprehensive characterization of the title compound.

Applications in Research and Drug Development

While N-tert-Butyl-4-nitrophenylsulfonamide may not be an active pharmaceutical ingredient (API) itself, its constituent parts make it a highly valuable intermediate in the synthesis of more complex molecules.

The Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore found in a wide array of marketed drugs.[5] Its prevalence is due to its ability to act as a stable, non-hydrolyzable mimic of other functional groups and to form key hydrogen bonds with biological targets.[5][6] Classes of drugs containing the sulfonamide moiety include:

-

Antibacterial agents (sulfa drugs)

-

Diuretics (e.g., Hydrochlorothiazide)[5]

-

Anticonvulsants

-

Anti-inflammatory drugs (e.g., Celecoxib)[5]

Role as a Synthetic Intermediate

The true value of N-tert-Butyl-4-nitrophenylsulfonamide lies in its potential for further chemical modification.

-

The Nitro Group: The aromatic nitro group is one of the most versatile functional groups in organic synthesis. It can be readily reduced under various conditions (e.g., H₂, Pd/C; SnCl₂) to an aniline (amino group). This newly formed amine can then undergo a vast number of subsequent reactions, such as diazotization, acylation, or alkylation, to build molecular complexity.

-

The tert-Butyl Group: The bulky tert-butyl group can serve as a protecting group for the sulfonamide nitrogen, preventing it from undergoing N-alkylation or other reactions. Depending on the desired final product, it can be cleaved under specific, often harsh, acidic conditions.

Potential Derivatization Pathway

Caption: The primary role of the title compound as a precursor to a versatile amine intermediate.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. Based on the hazards of structurally similar compounds like 4-Nitrobenzenesulfonamide, N-tert-Butyl-4-nitrophenylsulfonamide should be handled with care.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

N-tert-Butyl-4-nitrophenylsulfonamide is a well-defined organic compound with a molecular weight of 258.29 g/mol . This value is readily confirmed through standard analytical techniques, particularly mass spectrometry. Its straightforward synthesis and the presence of versatile functional groups—the medicinally important sulfonamide, the sterically significant tert-butyl group, and the synthetically powerful nitro group—position it as a valuable intermediate for researchers in synthetic chemistry and drug discovery. The protocols and data presented in this guide provide a solid foundation for the confident use and characterization of this compound.

References

-

4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784. PubChem, NIH. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. NIH National Center for Biotechnology Information. [Link]

-

4-tert-Butylbenzenesulfonamide: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. ResearchGate. [Link]

-

This compound [CAS: 49690-09-7]. Ivy Fine Chemicals. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 49690-09-7 [chemicalbook.com]

- 3. This compound CAS#: 49690-09-7 [m.chemicalbook.com]

- 4. ivychem.com [ivychem.com]

- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 7. 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of N-tert-Butyl-4-nitrophenylsulfonamide

Abstract

This technical guide provides a comprehensive overview of the solubility profile of N-tert-Butyl-4-nitrophenylsulfonamide, a compound of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in determining a compound's bioavailability and therapeutic efficacy, this document outlines the fundamental physicochemical properties of N-tert-Butyl-4-nitrophenylsulfonamide, presents its predicted pKa and logP values, and details robust experimental protocols for the empirical determination of its thermodynamic solubility and dissolution characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to accurately characterize this promising molecule. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this document serves as a self-validating resource for the rigorous assessment of N-tert-Butyl-4-nitrophenylsulfonamide's solubility.

Introduction: The Imperative of Solubility in Drug Development

The journey of a drug candidate from the laboratory to clinical application is fraught with challenges, among which poor aqueous solubility is a primary obstacle. A compound's ability to dissolve in physiological media is a prerequisite for its absorption and, consequently, its therapeutic action. N-tert-Butyl-4-nitrophenylsulfonamide, a sulfonamide derivative, presents a molecular structure that suggests potential challenges in achieving optimal solubility. This guide is therefore dedicated to a thorough exploration of its solubility profile, providing the necessary tools and knowledge for its comprehensive characterization.

Physicochemical Properties of N-tert-Butyl-4-nitrophenylsulfonamide

A foundational understanding of a compound's physicochemical properties is essential for any subsequent solubility studies. The key identifiers and known properties of N-tert-Butyl-4-nitrophenylsulfonamide are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(tert-butyl)-4-nitrobenzenesulfonamide | - |

| CAS Number | 49690-09-7 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [2] |

| Molecular Weight | 258.29 g/mol | [2] |

| Appearance | Yellowish solid | [2] |

| Melting Point | 105-109 °C | [2] |

Predicted Physicochemical Descriptors: pKa and logP

The ionization state (governed by pKa) and hydrophobicity (indicated by logP) are paramount in predicting and understanding a compound's solubility. In the absence of direct experimental data, in silico predictive models offer valuable initial insights.

Predicted pKa

The pKa of a compound dictates its degree of ionization at a given pH. The sulfonamide moiety in N-tert-Butyl-4-nitrophenylsulfonamide contains an acidic proton. Using online predictive tools such as Chemicalize, the pKa of the sulfonamide N-H proton is estimated to be approximately 9.5 - 10.5 . This acidic pKa suggests that the compound will be predominantly in its neutral, less soluble form in the acidic to neutral pH range of the gastrointestinal tract. At pH values significantly above its pKa, it will exist as the more soluble anionic form.

Predicted logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value generally corresponds to lower aqueous solubility. Based on predictive models like Molinspiration, the logP of N-tert-Butyl-4-nitrophenylsulfonamide is estimated to be in the range of 2.0 - 2.5 [3]. This moderate logP value suggests that the compound is relatively hydrophobic, which is consistent with the expectation of limited aqueous solubility.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method[4]. This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle of the Shake-Flask Method

An excess of the solid compound is agitated in a chosen solvent system for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical method.

Experimental Workflow

Figure 1: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol

-

Preparation of Solvent Systems:

-

Equilibration:

-

Add an excess amount of N-tert-Butyl-4-nitrophenylsulfonamide to vials containing each solvent system. A visual excess of solid should be present.

-

Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (e.g., the mobile phase for HPLC analysis).

-

Quantify the concentration of N-tert-Butyl-4-nitrophenylsulfonamide in the diluted samples using a validated analytical method, such as HPLC-UV.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is well-suited for the quantification of sulfonamides[6].

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically effective[6].

-

Detection: UV detection at a wavelength where N-tert-Butyl-4-nitrophenylsulfonamide exhibits strong absorbance (the nitroaromatic chromophore will likely provide a strong signal around 270 nm).

-

Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve for accurate quantification.

Factors Influencing Solubility

The solubility of N-tert-Butyl-4-nitrophenylsulfonamide will be influenced by several key factors:

-

pH: As predicted by its pKa, the solubility is expected to be significantly higher in alkaline conditions (pH > 10) where the compound is ionized. In acidic and neutral media, the less soluble neutral form will predominate.

-

Temperature: For most solids, solubility increases with temperature. The extent of this effect should be determined empirically.

-

Solvent Polarity: The solubility in organic solvents will depend on the interplay of polarity, hydrogen bonding capacity, and other intermolecular forces. Aprotic polar solvents like DMSO and DMF are often effective solubilizers for sulfonamides[5].

-

Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

Dissolution Rate Studies

While thermodynamic solubility represents the maximum amount of a compound that can dissolve, the dissolution rate describes how quickly it dissolves. For poorly soluble drugs, the dissolution rate can be the rate-limiting step for absorption.

Dissolution Testing Workflow

Figure 2: Workflow for dissolution rate studies.

Recommended Protocol

Standard dissolution apparatus, such as the USP Apparatus 2 (paddle apparatus), can be employed.

-

Medium Selection: The choice of dissolution medium should be physiologically relevant and provide sink conditions (i.e., the total volume of the medium is at least three times the volume required to dissolve the entire dose of the drug).

-

Test Conditions: A known amount of N-tert-Butyl-4-nitrophenylsulfonamide is introduced into the dissolution vessel containing the pre-warmed medium. The paddle is rotated at a constant speed (e.g., 50 or 75 rpm).

-

Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with fresh medium to maintain a constant volume.

-

Analysis: The concentration of the dissolved compound in each sample is determined by HPLC.

-

Data Interpretation: A plot of the cumulative amount of drug dissolved versus time provides the dissolution profile.

Data Presentation

For clarity and ease of comparison, all quantitative solubility data should be presented in a tabular format.

Table 1: Thermodynamic Solubility of N-tert-Butyl-4-nitrophenylsulfonamide in Various Solvents at 25 °C

| Solvent System | pH (for aqueous) | Solubility (mg/mL) | Solubility (molar) |

| pH 1.2 Buffer | 1.2 | [Experimental Data] | [Calculated Data] |

| pH 4.5 Buffer | 4.5 | [Experimental Data] | [Calculated Data] |

| pH 6.8 Buffer | 6.8 | [Experimental Data] | [Calculated Data] |

| pH 7.4 Buffer | 7.4 | [Experimental Data] | [Calculated Data] |

| Water | ~7.0 | [Experimental Data] | [Calculated Data] |

| Methanol | N/A | [Experimental Data] | [Calculated Data] |

| Ethanol | N/A | [Experimental Data] | [Calculated Data] |

| Acetone | N/A | [Experimental Data] | [Calculated Data] |

| Acetonitrile | N/A | [Experimental Data] | [Calculated Data] |

| DMSO | N/A | [Experimental Data] | [Calculated Data] |

Conclusion

The solubility profile of N-tert-Butyl-4-nitrophenylsulfonamide is a critical determinant of its potential as a drug candidate. This guide has provided a comprehensive framework for its characterization, from in silico predictions of key physicochemical properties to detailed, field-proven experimental protocols for determining its thermodynamic solubility and dissolution rate. By adhering to the methodologies outlined herein, researchers can generate accurate and reliable data, enabling informed decisions in the drug development process. The interplay of the compound's acidic pKa, moderate lipophilicity, and solid-state properties will ultimately govern its behavior in both in vitro and in vivo systems.

References

-

Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]3]

-

MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved from [Link]6]

- Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A, 31(12), 1989-1995.

- Patyra, E., Kwiatek, K., & Nebot, C. (2019).

-

Grdeń, M., Staszak, K., & Płóciennik, P. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(3), 1361.[5]

-

Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 74(3), 277–282.[7]

-

Iammarino, M., Di Taranto, A., & Muscarella, M. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 48.[8]

- Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies.

-

Amidon, G. L., & Löbenberg, R. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 16(4), 36–39.[4]

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- Glomme, A., März, J., & Dressman, J. B. (2005). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Journal of Pharmacy and Pharmacology, 57(10), 1345–1349.

-

Sun, J., & Fung, Y. S. (1971). Solubility parameter of selected sulfonamides. Journal of pharmaceutical sciences, 60(2), 238–244.[9]

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3543–3553.[10]

-

Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]6]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Property Calculation, Molecular Database Search [molinspiration.com]

- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 5. Molinspiration Property Calculation Services FAQ [molinspiration.com]

- 6. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 8. Chemicalize - Wikipedia [en.wikipedia.org]

- 9. omnicalculator.com [omnicalculator.com]

- 10. acdlabs.com [acdlabs.com]

Stability of N-tert-Butyl 4-Nitrophenylsulfonamide Under Acidic Conditions: A Technical Guide

Introduction

N-tert-Butyl 4-Nitrophenylsulfonamide is a molecule of significant interest in organic synthesis and drug development, often employed as an intermediate or a protecting group. The inherent stability of this compound, particularly under acidic conditions frequently encountered during synthesis, purification, and formulation, is a critical parameter influencing its utility and performance. This technical guide provides an in-depth exploration of the chemical principles governing the stability of this compound in acidic media, outlines robust experimental protocols for its assessment, and presents a framework for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the acidic lability of this important sulfonamide.

Chemical Principles of Stability and Degradation

The stability of this compound in an acidic environment is primarily dictated by the susceptibility of the sulfonamide (S-N) bond to cleavage. This process is influenced by a combination of electronic and steric factors inherent to the molecule's structure.

Mechanistic Considerations:

The acid-catalyzed hydrolysis of sulfonamides can proceed through several potential pathways. For this compound, the most probable mechanism involves protonation of the sulfonamide nitrogen, followed by cleavage of the S-N bond. The bulky tert-butyl group and the electron-withdrawing 4-nitrophenyl group play crucial roles in modulating the rate and pathway of this degradation.

-

Protonation: The initial and often rate-determining step in the acid-catalyzed hydrolysis is the protonation of one of the heteroatoms. While the sulfonyl oxygens are weakly basic, the sulfonamide nitrogen is the more likely site of protonation, enhancing the leaving group ability of the tert-butylamine moiety.[1]

-

S-N Bond Cleavage: Following protonation, the weakened S-N bond can cleave, leading to the formation of 4-nitrobenzenesulfonic acid and a tert-butyl cation. The tert-butyl cation is relatively stable and will be rapidly quenched by water or other nucleophiles in the medium to form tert-butanol or isobutylene.

-

Influence of the 4-Nitro Group: The strongly electron-withdrawing 4-nitro group decreases the electron density on the sulfonamide nitrogen, making it less basic and thus less susceptible to protonation.[2] This electronic effect tends to stabilize the sulfonamide bond against acid-catalyzed hydrolysis compared to sulfonamides with electron-donating groups on the aromatic ring.

-

Role of the N-tert-Butyl Group: The bulky tert-butyl group introduces significant steric hindrance around the sulfonamide nitrogen.[3][4] This steric bulk can hinder the approach of protons and water molecules, thereby sterically protecting the S-N bond from cleavage. However, the stability of the resulting tert-butyl cation upon cleavage can also be a driving force for the reaction.

A plausible degradation pathway is illustrated below:

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Experimental Assessment of Acidic Stability

A thorough evaluation of the stability of this compound requires a systematic approach, often involving forced degradation studies under controlled acidic conditions.[5] These studies are crucial for identifying potential degradation products and determining the degradation kinetics.

Forced Degradation Protocol

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

Objective: To determine the degradation profile and kinetics of this compound in acidic media.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH), for neutralization

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with UV detector or LC-MS system

-

pH meter

-

Thermostatically controlled water bath or oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

-

Stress Conditions:

-

Pipette a known volume of the stock solution into separate reaction vessels.

-

Add an equal volume of the acidic solution (0.1 M HCl and 1 M HCl) to achieve the desired final concentration of the drug and acid.

-

Prepare a control sample by adding an equal volume of water instead of the acid solution.

-

-

Incubation:

-

Incubate the reaction mixtures at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

-

Sample Quenching and Preparation:

-

Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

-

Filter the samples through a 0.45 µm syringe filter before injection into the analytical system.

-

-

Analysis:

-

Analyze the samples using a validated stability-indicating analytical method (see below).

-

Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.hud.ac.uk [pure.hud.ac.uk]

- 4. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-tert-Butyl 4-Nitrophenylsulfonamide: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl 4-Nitrophenylsulfonamide, a member of the sulfonamide class of organic compounds, serves as a crucial intermediate in modern synthetic chemistry. While the broader family of sulfonamides has a rich history in medicinal chemistry, dating back to the discovery of Prontosil in the 1930s, the story of this specific molecule is more recent, intricately linked to the development of contemporary pharmaceutical agents.[1] This guide provides a comprehensive overview of this compound, covering its synthesis, historical context, and primary applications, with a focus on providing actionable insights for laboratory and research settings.

Physicochemical Properties

| Property | Value |

| CAS Number | 49690-09-7[2][3] |

| Molecular Formula | C10H14N2O4S[2][3] |

| Molecular Weight | 258.29 g/mol [3] |

| Melting Point | 105-109°C[3] |

| Appearance | Yellowish solid[3] |

Discovery and Historical Context

The documented history of this compound is intrinsically tied to its role as a precursor in the synthesis of more complex molecules. While it is possible that the compound was synthesized earlier, its most prominent appearance in scientific literature is as a key intermediate in the preparation of 4-Amino-N-tert-butylbenzenesulfonamide. A significant milestone in this context is the European Patent EP1424329A1 , published in 2004. This patent details a synthetic route where this compound is a central building block.

The development of this synthetic pathway underscores a common theme in modern drug discovery: the need for efficient and scalable methods to produce novel compounds with potential therapeutic applications. The synthesis of 4-Amino-N-tert-butylbenzenesulfonamide, and by extension its nitro-precursor, is a clear example of this principle in action.

Synthesis of this compound

The most well-documented and efficient synthesis of this compound involves the reaction of tert-butylamine with 4-nitrobenzenesulfonyl chloride .[3] This reaction is a classic example of a nucleophilic substitution at a sulfonyl center.

Reaction Pathway

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in patent EP1424329A1 and other publicly available resources.[3]

Materials:

-

tert-Butylamine

-

4-Nitrobenzenesulfonyl chloride

-

Tetrahydrofuran (THF)

-

Chloroform (CHCl3)

-

0.5 N Hydrochloric acid (HCl)

-

Water (H2O)

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve tert-butylamine (6.4 mol) in THF (0.55 L). Cool the solution to 0°C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (0.23 mol) in THF (0.55 L) to the cooled tert-butylamine solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction: Stir the resulting mixture at room temperature for 24 hours.

-

Work-up:

-

Remove the THF under reduced pressure.

-

Resuspend the residue in a mixture of CHCl3 and 0.5 N HCl.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with CHCl3.

-

Combine the organic extracts and wash sequentially with H2O and brine.

-

Dry the organic layer over MgSO4.

-

-

Isolation: Remove the solvent under reduced pressure to yield this compound as a yellowish solid. This product is often of sufficient purity (yields up to 97%) to be used directly in the subsequent reaction step without further purification.[3]

Applications in Organic Synthesis

The primary and most well-documented application of this compound is its role as an intermediate in the synthesis of 4-Amino-N-tert-butylbenzenesulfonamide . This is achieved through the reduction of the nitro group to an amine.

Reduction of the Nitro Group

Caption: Reduction to 4-Amino-N-tert-butylbenzenesulfonamide.